1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
Description
The compound 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one belongs to the class of 4,5-dihydro-1,2-oxazole (oxazoline) derivatives, characterized by a five-membered ring containing oxygen and nitrogen. A closely related compound, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)ethanone (CAS 88309-30-2), is reported in with a molecular formula of C₁₀H₁₇NO₂ and molecular weight 183.25 g/mol . This analog features a 2-propyl substituent and 4,4-dimethyl groups on the oxazoline ring, differing from the target compound’s substitution pattern.
Properties
CAS No. |
72128-82-6 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(3-propyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-3-4-7-5-8(6(2)10)11-9-7/h8H,3-5H2,1-2H3 |
InChI Key |
RJXMSTILFLDGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from suitable precursors . The reaction is usually carried out at room temperature in methanol or using excess reactants as solvents. The reaction time can vary, but it is often around 5 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of catalysts and solvents that can be easily recycled would be beneficial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The oxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s oxazole ring is a common motif in drug design due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound’s biological activity can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: Alkyl substituents (e.g., propyl in ) reduce molecular weight compared to aromatic groups (e.g., phenyl in or fluorophenyl in ). Functional group modifications (e.g., ethanone vs. ethan-1-ol in ) minimally affect molecular weight but significantly alter reactivity.
Structural and Conformational Considerations :
- The oxazoline ring’s puckering, as described by Cremer and Pople (), influences steric and electronic properties. Bulky substituents (e.g., 4,4-dimethyl in ) may enforce specific puckering amplitudes, affecting stability and intermolecular interactions .
Applications and Handling: Compounds like those in are used as building blocks in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
